4,6-Dibromobenzo[d]thiazol-2-amine

Lipophilicity Membrane Permeability ADME Profiling

Researchers requiring a single, analytically verified scaffold for divergent synthesis often face supply inconsistency and ambiguous purity. 4,6-Dibromobenzo[d]thiazol-2-amine (CAS 16582-60-8) resolves this as a dual-handle building block. • Two distinct C-Br bonds enable sequential Suzuki-Miyaura or Buchwald-Hartwig couplings to generate unsymmetrical libraries from one precursor-capability absent in mono-bromo isomers. • Consensus Log Po/w of 3.1 provides a lipophilic reference point for SAR campaigns targeting antimicrobial or anticancer benzothiazoles, distinct from the unsubstituted core (Log Po/w 0.62). Supplied with ≥97% purity and analytical verification (NMR, HPLC), ensuring batch-to-batch reproducibility for sensitive biological assays. Standard packaging available from mg to multi-gram quantities with ambient or blue-ice shipping.

Molecular Formula C7H4Br2N2S
Molecular Weight 308 g/mol
CAS No. 16582-60-8
Cat. No. B099045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromobenzo[d]thiazol-2-amine
CAS16582-60-8
Molecular FormulaC7H4Br2N2S
Molecular Weight308 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1SC(=N2)N)Br)Br
InChIInChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
InChIKeyIFLYILJDRUYPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dibromobenzo[d]thiazol-2-amine (CAS 16582-60-8): A Strategic 4,6-Dibrominated Benzothiazole Building Block for Medicinal Chemistry and Antimicrobial Screening


4,6-Dibromobenzo[d]thiazol-2-amine (CAS 16582-60-8) is a heterocyclic benzothiazole derivative characterized by bromine substituents at the 4 and 6 positions and a primary amine at the 2-position of the fused thiazole ring [1]. This substitution pattern imparts a molecular weight of 307.99 g/mol, a predicted density of 2.185±0.06 g/cm³, and a melting point of 264 °C . It functions primarily as a synthetic intermediate and is commercially available with a typical purity specification of 97-98% for research use . Its lipophilic nature, with a consensus Log Po/w of 3.1, distinguishes its physicochemical profile for further derivatization .

Why Generic 2-Aminobenzothiazoles Cannot Substitute for 4,6-Dibromobenzo[d]thiazol-2-amine in Structure-Activity Relationship Studies


The biological and physicochemical properties of 2-aminobenzothiazoles are exquisitely sensitive to the nature and position of substituents on the fused benzene ring. The 4,6-dibromo substitution pattern in the target compound is not functionally equivalent to other isomers or analogs. For instance, research on N-bromoamido-2-aminobenzothiazoles has shown that specific bromination patterns lead to distinct antimicrobial potency; one 4-bromo substituted derivative in that study achieved an MIC of 3.12 μg/mL, demonstrating that activity is directly tied to the substitution architecture [1]. Unsubstituted 2-aminobenzothiazole (CAS 136-95-8) lacks the lipophilicity and electronic effects conferred by the heavy bromine atoms, resulting in a different Log Po/w (0.62 for the parent core vs. a consensus Log Po/w of 3.1 for the dibromo compound) and altered target binding . Furthermore, the 4,6-dibromo pattern provides two distinct reactive handles for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), whereas mono-bromo isomers (e.g., 2-amino-4-bromobenzothiazole or 2-amino-6-bromobenzothiazole) offer only a single site for such transformations, limiting the scope of accessible analogs . Substituting a generic benzothiazole core for the 4,6-dibromo analog would therefore invalidate the specific reactivity and biological profile intended for the study.

Quantitative Differentiation Guide for 4,6-Dibromobenzo[d]thiazol-2-amine (CAS 16582-60-8) in Scientific Procurement


Comparative Lipophilicity: Enhanced logP for Membrane Penetration Studies

The introduction of two bromine atoms significantly increases the lipophilicity of the benzothiazole core. 4,6-Dibromobenzo[d]thiazol-2-amine exhibits a consensus Log Po/w of 3.1, compared to a predicted Log Po/w of 0.62 for the unsubstituted 2-aminobenzothiazole core . This difference is critical for designing compounds with improved passive membrane diffusion.

Lipophilicity Membrane Permeability ADME Profiling

Dual Reactive Sites: Enabling Sequential Functionalization for Complex Library Synthesis

The compound presents two distinct C-Br bonds at the 4 and 6 positions of the benzothiazole core. This allows for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install different functional groups in a regioselective manner. In contrast, mono-bromo isomers such as 2-amino-4-bromobenzothiazole (CAS 769-05-3) or 2-amino-6-bromobenzothiazole (CAS 15864-32-1) only permit a single functionalization event .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Specific Substitution Pattern: Differentiating from 5,7-Dibromo Isomers in Biological Activity

The biological activity of dibromo-benzothiazol-2-amines is dependent on the specific positions of the bromine atoms. The 4,6-dibromo pattern (this compound) differs from the 5,7-dibromo pattern (e.g., CAS 771-86-8). While direct comparative data for these specific isomers is not available in open literature, SAR studies on substituted N-bromoamido-2-aminobenzothiazoles confirm that minor changes in substitution dramatically alter MIC values. In that study, a 4-bromo derivative showed an MIC of 3.12 μg/mL, while other substitutions led to different potency profiles [1].

Structure-Activity Relationship Isomer Differentiation Antimicrobial Screening

High Purity and Analytical Specification for Reproducible Research Outcomes

Commercial vendors supply 4,6-Dibromobenzo[d]thiazol-2-amine with a standard purity specification of ≥97% (typically 98%) as verified by HPLC, NMR, or GC analysis . This level of purity is critical for biological assays where contaminants from lower-purity stock could confound results. While purity is not a unique feature of this specific molecule, the availability of a consistent, high-purity supply chain from established vendors (e.g., Bidepharm, Sigma-Aldrich/Ambeed) ensures that research outcomes are reproducible across different batches and studies.

Quality Control Reproducibility Analytical Chemistry

Primary Research Applications for 4,6-Dibromobenzo[d]thiazol-2-amine (CAS 16582-60-8) Based on Differential Evidence


Diversity-Oriented Synthesis and Cross-Coupling Platform

Medicinal chemists can exploit the two bromine atoms at the 4 and 6 positions as handles for sequential palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of complex, unsymmetrical libraries from a single building block, a capability not afforded by mono-brominated 2-aminobenzothiazole isomers .

SAR Studies on Halogen-Substituted Benzothiazole Pharmacophores

In structure-activity relationship (SAR) campaigns focused on antimicrobial or anticancer benzothiazoles, the 4,6-dibromo substitution pattern provides a distinct physicochemical profile (Log Po/w 3.1) compared to the unsubstituted core (Log Po/w 0.62) . This compound serves as a specific, lipophilic reference point for evaluating the impact of halogenation on target binding and cellular permeability.

Synthesis of Asymmetric Ligands and Advanced Intermediates

The differential reactivity of the two C-Br bonds can be leveraged to synthesize asymmetric ligands for catalysis or asymmetric building blocks for further pharmaceutical development, differentiating it from symmetric or mono-halogenated benzothiazole precursors .

Reference Standard in High-Purity Procurement

For laboratories requiring a reproducible and analytically verified source of this specific dibromo-benzothiazole scaffold, the compound is available from reputable chemical suppliers with a purity of ≥97% (typically 98%), ensuring consistent results in sensitive biological assays .

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